1-(2-ethoxyphenyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an ethoxyphenyl group, a thiophenyl group, and a triazole ring, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves a multi-step process:
Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,3-triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This step involves the reaction of an azide derivative of thiophene with an alkyne derivative.
Urea Formation: The triazole intermediate is then reacted with an isocyanate derivative of 2-ethoxyphenyl to form the desired urea compound. This step is usually carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for use in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving urea derivatives and triazole-containing compounds.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole ring and thiophene moiety can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxyphenyl)-3-((1-(furan-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is unique due to the combination of its ethoxyphenyl, thiophene, and triazole moieties. This unique structure imparts specific electronic and steric properties, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-23-15-6-4-3-5-14(15)18-16(22)17-9-12-10-21(20-19-12)13-7-8-24-11-13/h3-8,10-11H,2,9H2,1H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKFRQAPGUMRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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